molecular formula C28H19N3O4 B3958600 N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3958600
M. Wt: 461.5 g/mol
InChI Key: NNEGPTQYMGIQDA-UHFFFAOYSA-N
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Description

N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene groups attached to a benzene ring, which is further substituted with nitro and carboxamide groups. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of carboxamide groups by reacting the nitrobenzene derivative with naphthylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The naphthalene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The carboxamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro and carboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The naphthalene groups may also facilitate π-π stacking interactions with aromatic residues in biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(NAPHTHALEN-1-YL)BENZENE-1,3-DICARBOXAMIDE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N1,N3-BIS(2-HYDROXYETHYL)-N1,N3-TETRAMETHYLPROPANE-1,3-DIAMINIUM DIBROMIDE: Features different substituents, leading to distinct physical and chemical properties.

Uniqueness

N1,N3-BIS(NAPHTHALEN-1-YL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both nitro and carboxamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

1-N,3-N-dinaphthalen-1-yl-5-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O4/c32-27(29-25-13-5-9-18-7-1-3-11-23(18)25)20-15-21(17-22(16-20)31(34)35)28(33)30-26-14-6-10-19-8-2-4-12-24(19)26/h1-17H,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEGPTQYMGIQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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